2-Chloro-1-(6-methylpyridin-3-yl)ethanone
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Overview
Description
2-Chloro-1-(6-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H8ClNO. It is a heterocyclic building block used in various chemical syntheses. The compound is characterized by a chloro group attached to an ethanone moiety, which is further connected to a 6-methylpyridin-3-yl group. This structure imparts unique chemical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-methylpyridin-3-yl)ethanone typically involves the chlorination of 1-(6-methylpyridin-3-yl)ethanone. One common method includes the reaction of 1-(6-methylpyridin-3-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H9NO+SOCl2→C8H8ClNO+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ethanone group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(6-methylpyridin-3-yl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of therapeutic agents.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6-methylpyridin-3-yl)ethanone depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chloro group and ethanone moiety play crucial roles in its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-6-methylpyridin-3-yl)ethanone
- 2-Chloro-1-(4-methylpyridin-3-yl)ethanone
- 2-Chloro-1-(6-ethylpyridin-3-yl)ethanone
Uniqueness
2-Chloro-1-(6-methylpyridin-3-yl)ethanone is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound in targeted syntheses and specialized applications.
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-1-(6-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5H,4H2,1H3 |
InChI Key |
YQIGPRUMOKFLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)CCl |
Origin of Product |
United States |
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